1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 2098019-59-9
VCID: VC3210868
InChI: InChI=1S/C10H13N5/c11-3-5-15-10(12)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,3,5,11-12H2
SMILES: C1=CC(=CN=C1)C2=NN(C(=C2)N)CCN
Molecular Formula: C10H13N5
Molecular Weight: 203.24 g/mol

1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine

CAS No.: 2098019-59-9

Cat. No.: VC3210868

Molecular Formula: C10H13N5

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine - 2098019-59-9

Specification

CAS No. 2098019-59-9
Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
IUPAC Name 2-(2-aminoethyl)-5-pyridin-3-ylpyrazol-3-amine
Standard InChI InChI=1S/C10H13N5/c11-3-5-15-10(12)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,3,5,11-12H2
Standard InChI Key NTKYQUIIYXWMRD-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NN(C(=C2)N)CCN
Canonical SMILES C1=CC(=CN=C1)C2=NN(C(=C2)N)CCN

Introduction

Chemical Structure and Composition

1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine features a central pyrazole ring with three key substituents: a 2-aminoethyl group at the N1 position, a pyridin-3-yl group at the C3 position, and an amino group at the C5 position. This arrangement creates a molecule with multiple nitrogen-containing functional groups that can serve as hydrogen bond donors and acceptors. The compound represents an interesting hybrid structure combining both aromatic heterocycles and aliphatic amine functionality.

Structural Components

The compound consists of three main structural components:

  • A 1H-pyrazole core structure

  • A pyridin-3-yl substituent at position 3 of the pyrazole ring

  • A 2-aminoethyl chain at the N1 position of the pyrazole

  • An amino group at the C5 position of the pyrazole

This structural arrangement bears some similarities to other pyrazole derivatives reported in literature, such as 3-methyl-1-phenyl-1H-pyrazol-5-amine, which shares the same pyrazol-5-amine core structure but with different substituents .

Physical and Chemical Properties

Physical Properties

While specific experimental data for 1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is limited, its properties can be estimated based on similar pyrazole derivatives. Comparable compounds like 3-methyl-1-phenyl-1H-pyrazol-5-amine have the following characteristics:

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidBased on similar pyrazole derivatives
Molecular Weight~228 g/molCalculated from molecular formula
Melting Point~110-130°CBased on similar compounds (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine: 114-117°C)
SolubilitySoluble in polar organic solventsBased on functional groups present
LogP~1.0-2.0Estimated from similar structures (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine: 1.96)

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

  • The primary amino groups (both on the ethyl chain and at the C5 position) can participate in nucleophilic substitution reactions, amide formation, and other typical amine reactions.

  • The pyrazole ring can undergo electrophilic aromatic substitution, though with reduced reactivity compared to benzene.

  • The pyridine moiety can participate in nucleophilic aromatic substitution and can act as a hydrogen bond acceptor through its nitrogen atom.

  • The compound likely exhibits tautomerism similar to other pyrazole derivatives, potentially existing in different tautomeric forms under various conditions .

Synthesis Methods

Cyclization Approach

One potential approach involves the cyclization of a β-ketoester derivative with a hydrazine precursor, followed by functionalization of the resulting pyrazole core:

  • Preparation of a suitable β-ketoester containing the pyridin-3-yl group

  • Cyclization with an appropriately protected 2-aminoethylhydrazine

  • Introduction of the C5 amino group through nitration and reduction

  • Deprotection of the 2-aminoethyl group

Domino Reaction Approach

Another approach might involve domino reactions similar to those described for other pyrazole derivatives:

"Novel multicomponent domino reactions of arylglyoxals with pyrazol-5-amines have been established, providing selective access to unprecedented pyrazolo-fused structures." This methodology could potentially be adapted for the synthesis of our target compound by using appropriate starting materials.

Related Synthetic Methodologies

The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives, which contain a structural element similar to our target compound, provides valuable insights into potential synthetic strategies . Similarly, the methods discussed for synthesizing pyrazolo-fused heterocycles could be adapted with appropriate modifications to introduce the necessary substituents .

Tautomerism in Pyrazole Derivatives

Pyrazole derivatives commonly exhibit tautomerism, which affects their physical properties and reactivity. Based on information about related compounds, 1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine may exist in different tautomeric forms:

Biological and Pharmacological Properties

Enzyme Inhibition

The presence of multiple nitrogen atoms in the structure could enable binding to enzyme active sites through hydrogen bonding and other non-covalent interactions. Pyrazole derivatives similar to our target compound have been investigated as enzyme inhibitors in various therapeutic areas.

Receptor Interactions

The pyridine moiety combined with the pyrazole core might enable interactions with various biological receptors. Similar heterocyclic compounds have demonstrated activity at neurotransmitter receptors and ion channels.

Metal Chelation

The arrangement of nitrogen atoms in this compound suggests potential metal-chelating properties, which could be relevant for applications in catalysis or as metallodrugs.

Structure-Activity Relationships

The presence of multiple basic nitrogen centers (in the pyrazole, pyridine, and primary amine groups) suggests that this compound would likely interact with biological systems through hydrogen bonding and acid-base interactions. The aminoethyl chain adds flexibility to the molecule, potentially allowing it to adapt its conformation to fit various binding sites.

Analytical Characterization

Infrared Spectroscopy

IR spectroscopy would be valuable for characterizing 1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine, particularly for identifying its tautomeric form. Based on data from similar compounds:

  • N-H stretching vibrations would appear around 3300-3500 cm⁻¹

  • C=N stretching vibrations would appear around 1600-1650 cm⁻¹

  • Tautomeric forms could be distinguished by examining specific absorption bands as noted for similar compounds: "absorption at 1700–1750 cm⁻¹ is in agreement with the 1H-pyrazol-5(4H)-one form"

NMR Spectroscopy

NMR spectroscopy would provide detailed structural information:

  • ¹H NMR would show characteristic signals for the pyrazole C4 proton, the pyridine protons, and the amino groups

  • ¹³C NMR would confirm the carbon framework of the molecule

  • 2D NMR techniques (COSY, HSQC, HMBC) would help establish connectivity and confirm the structure

Mass Spectrometry

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural components. The expected molecular ion peak would correspond to the calculated molecular weight, and fragmentation would likely show loss of the aminoethyl group and other characteristic fragmentations of pyrazole and pyridine rings.

Chromatographic Analysis

HPLC and LC-MS methods would be suitable for purity determination and quantitative analysis of this compound, using reverse-phase conditions on C18 columns with appropriate mobile phases containing buffers to control the ionization of the basic amino groups.

Comparison with Related Compounds

Structural Analogues

Several related compounds found in the literature share partial structural similarity with 1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine:

CompoundSimilaritiesDifferencesReference
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneContains both pyrazole and pyridine moietiesDifferent connectivity pattern; contains a pyridinone instead of a pyridine
3-Methyl-1-phenyl-1H-pyrazol-5-amineShares the 1H-pyrazol-5-amine coreHas phenyl at N1 instead of aminoethyl; methyl at C3 instead of pyridinyl
3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivativesContains a 2-aminoethyl substituentAminoethyl at C3 instead of N1; hydroxyl at C5 instead of amino

Physicochemical Property Comparison

The physical and chemical properties of 1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine would likely differ from those of related compounds due to its unique combination of substituents:

  • The presence of multiple basic nitrogen atoms would increase water solubility compared to analogues with phenyl substituents

  • The flexible aminoethyl chain would affect crystallinity and melting point

  • Tautomeric behavior would be influenced by the specific substitution pattern

For comparison, 3-methyl-1-phenyl-1H-pyrazol-5-amine has a melting point of 114-117°C and a calculated LogP of 1.96 , while our target compound would likely have higher water solubility due to the additional amine group and the replacement of the phenyl with a more polar pyridine ring.

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